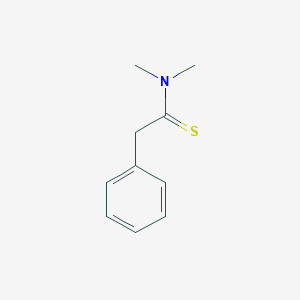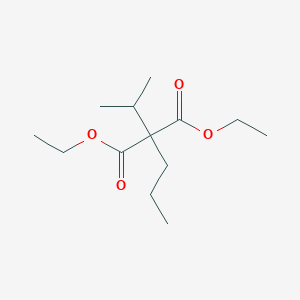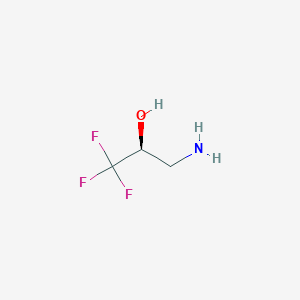
2-(2-Ethoxyethoxy)ethoxy-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)ethoxy-trimethylsilane, also known as ETE-Si, is a chemical compound used in various scientific research applications. It is a clear, colorless liquid that is soluble in many organic solvents. ETE-Si has a unique structure that makes it an ideal candidate for various research studies.
Mechanism Of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane involves the reaction of the silane group with various functional groups present in the materials. The silane group reacts with hydroxyl groups present in the materials, leading to the formation of covalent bonds. This results in the crosslinking of the materials and the formation of a stable network.
Biochemical And Physiological Effects
2-(2-Ethoxyethoxy)ethoxy-trimethylsilane has no known biochemical or physiological effects. It is not known to be toxic or harmful to living organisms. However, it is important to handle 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane with caution as it is a flammable liquid.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane in lab experiments include its unique structure, which makes it an ideal candidate for various research studies. It is also a versatile chemical that can be used in different applications. However, the limitations of using 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane include its high cost and the requirement for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the use of 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane in scientific research. One potential application is in the development of new materials with enhanced properties such as better mechanical strength and durability. Another potential application is in the development of new drug delivery systems that can target specific cells or tissues. Further research is needed to explore the full potential of 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane in various applications.
Conclusion:
In conclusion, 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane is a unique chemical compound that has been extensively used in scientific research for its diverse applications. Its unique structure and properties make it an ideal candidate for various research studies. Further research is needed to explore the full potential of 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane in various applications.
Synthesis Methods
The synthesis of 2-(2-Ethoxyethoxy)ethoxy-trimethylsilane involves the reaction of 2-(2-ethoxyethoxy)ethanol with trimethylchlorosilane. The reaction takes place in the presence of a catalyst such as potassium carbonate. The resulting product is then purified through distillation or chromatography.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethoxy-trimethylsilane has been extensively used in scientific research for its diverse applications. It is commonly used as a crosslinking agent in the preparation of various materials such as polymer films, coatings, and adhesives. It is also used as a coupling agent in the preparation of inorganic-organic hybrid materials.
properties
CAS RN |
16654-46-9 |
|---|---|
Product Name |
2-(2-Ethoxyethoxy)ethoxy-trimethylsilane |
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethoxy-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-5-10-6-7-11-8-9-12-13(2,3)4/h5-9H2,1-4H3 |
InChI Key |
JVADVWKGOWZIKS-UHFFFAOYSA-N |
SMILES |
CCOCCOCCO[Si](C)(C)C |
Canonical SMILES |
CCOCCOCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



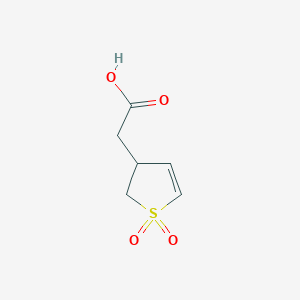
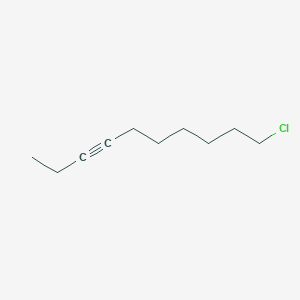
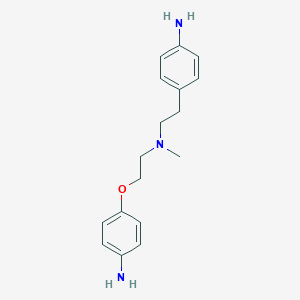
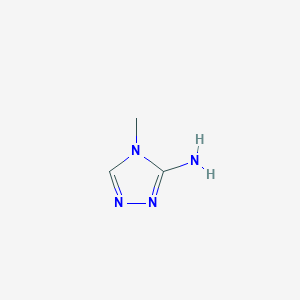
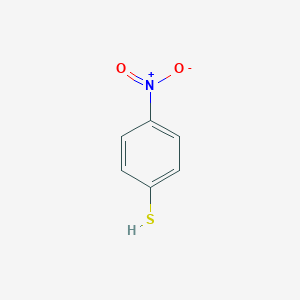
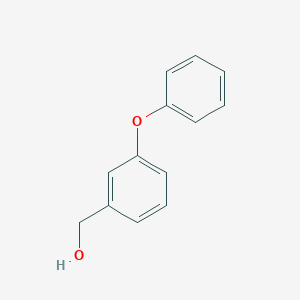
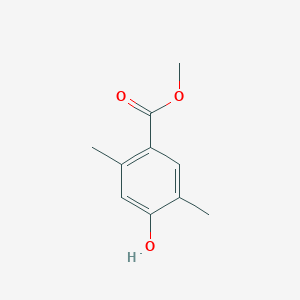
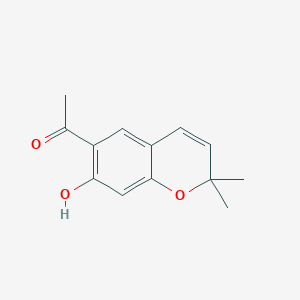
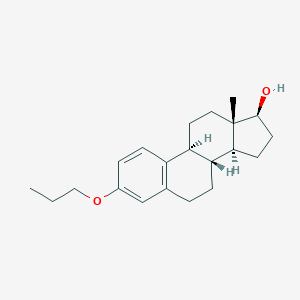
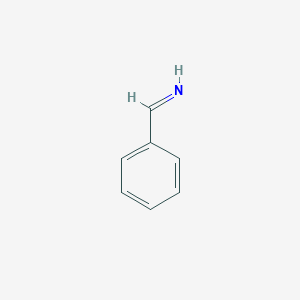
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
